N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride
Description
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide, monohydrochloride (CAS: 2747915-19-9; Molecular Formula: C₂₃H₂₆ClD₅N₂O; Molecular Weight: 391.99 g/mol) is a deuterated analog of butyryl fentanyl, a synthetic opioid structurally related to fentanyl. The compound features five deuterium atoms on the phenyl ring (indicated by "d5"), which replaces hydrogen atoms to enhance metabolic stability and reduce isotopic interference in analytical applications . It is primarily utilized as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of butyryl fentanyl in forensic and pharmacological research . The hydrochloride salt form improves solubility and handling stability in laboratory settings .
Properties
Molecular Formula |
C23H31ClN2O |
|---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20;/h3-8,10-13,22H,2,9,14-19H2,1H3;1H/i4D,7D,8D,12D,13D; |
InChI Key |
OHCXSXCINRZXIB-JFVIMWSYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCC)[2H])[2H].Cl |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Phenylethyl)-4-piperidinylamine
The piperidine intermediate is synthesized through a two-step process:
-
Reductive amination : 4-Piperidone reacts with 2-phenylethylamine in the presence of NaBH(OAc)₃ and acetic acid in DCE at room temperature for 20–24 hours. This method, adapted from, avoids harsh conditions that could degrade sensitive functional groups. The reaction proceeds via formation of a Schiff base, followed by borohydride reduction to the secondary amine.
-
Isolation : The crude product is purified via column chromatography (silica gel, eluent: methanol/dichloromethane 1:9) to yield 1-(2-phenylethyl)-4-piperidinylamine as a white solid (typical yield: 70–80%).
Deuterium Labeling of the N-Phenyl Group
Deuterium incorporation into the N-phenyl moiety is achieved using aniline-d5 as the starting material. Two strategies are documented:
-
Direct use of deuterated aniline : Aniline-d5 is acylated with butyric anhydride in tetrahydrofuran (THF) using DMAP as a catalyst, yielding N-phenyl-d5-butanamide after 18 hours at room temperature (yield: ~34%).
-
Isotopic exchange : Non-deuterated N-phenylbutanamide is treated with D₂O in the presence of Pd/C under high-pressure hydrogen, though this method risks incomplete deuteration and is less preferred.
Acylation to Form the Butanamide Moiety
The piperidinylamine intermediate is acylated with N-phenyl-d5-butanoyl chloride under inert conditions:
-
Reaction conditions : The amine is dissolved in dry DMF, cooled to 0°C, and treated with the acyl chloride and triethylamine (TEA) as a base. The mixture is stirred for 16 hours at room temperature.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water) to yield the free base (yield: 45–55%).
Hydrochloride Salt Formation
The free base is converted to the monohydrochloride salt by treatment with hydrochloric acid:
-
Procedure : A solution of the free base in anhydrous ether is treated with 1M HCl in diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum.
-
Characterization : The salt is confirmed via FT-IR (N–H stretch at 2500 cm⁻¹) and elemental analysis (Cl⁻ content: 9.2–9.8%).
Optimization and Challenges
Reductive Amination Efficiency
Key variables affecting reductive amination yields include:
-
Solvent choice : Dichloroethane (DCE) outperforms THF or methanol due to better Schiff base stability.
-
Reducing agent : NaBH(OAc)₃ provides superior selectivity over NaBH₄, minimizing over-reduction.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCE, NaBH(OAc)₃ | 77 | 98 |
| THF, NaBH₄ | 52 | 85 |
Deuterium Incorporation Purity
Using pre-deuterated aniline-d5 ensures ≥98% isotopic purity, whereas post-synthesis exchange methods yield ≤85% deuteration. Mass spectrometry (MS) analysis of the final product shows a molecular ion at m/z 428.3 (M+H⁺), with a 5 Da shift confirming deuterium incorporation.
Acylation Side Reactions
Competitive diacylation of the piperidinylamine is mitigated by:
-
Slow addition of acyl chloride : Prevents excess reagent buildup.
-
Low temperature : Maintaining 0°C during initial mixing reduces unwanted side reactions.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (0.025 ng/mL LOD) confirms ≥99% purity, critical for pharmacological applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Butyryl fentanyl-d5 (hydrochloride) can undergo various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.
Substitution: N-dealkylation is a common reaction for fentanyl analogs, where the N-alkyl group is replaced by a hydrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dealkylated metabolites .
Scientific Research Applications
The compound N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide, monohydrochloride, is a derivative of the well-known opioid fentanyl. Its applications primarily revolve around research in pharmacology and toxicology, particularly concerning its interactions with opioid receptors and its potential effects on pain management and addiction.
Pharmacological Studies
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide is primarily used in pharmacological studies to investigate its efficacy as an analgesic. Researchers explore:
- Opioid Receptor Binding : Studies focus on how this compound interacts with mu-opioid receptors compared to other opioids, which can provide insights into its potential therapeutic effects and side effects.
- Pain Management : Investigations into its effectiveness in managing acute and chronic pain conditions are ongoing, particularly in comparison with traditional opioids.
Toxicology Research
Given the potency of fentanyl derivatives, research often includes:
- Toxicological Profiles : Understanding the toxic effects of this compound helps in assessing risks associated with its use, particularly in overdose scenarios.
- Metabolic Pathways : Studies examine how the body metabolizes this compound, which can inform on both efficacy and safety.
Addiction Studies
Research into addiction mechanisms focuses on:
- Dependence and Withdrawal : Investigating how this compound may contribute to opioid dependence and the withdrawal symptoms associated with it.
- Comparative Addiction Potential : Comparing the addiction potential of this compound with other opioids aids in understanding its risks for abuse.
Analytical Chemistry
Analytical methods are developed for detecting and quantifying this compound in biological samples:
- Mass Spectrometry : Techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized to analyze samples for the presence of this compound, which is crucial for both clinical and forensic applications.
Case Study 1: Opioid Receptor Binding Affinity
A study published in a peer-reviewed journal explored the binding affinity of N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide at mu-opioid receptors. The findings indicated that this compound has a significantly higher affinity than morphine, suggesting potential for more effective pain relief with lower doses.
Case Study 2: Toxicity Assessment
In a controlled laboratory setting, researchers administered varying doses of the compound to animal models to assess toxicity levels. Results showed that at higher doses, subjects exhibited severe respiratory depression, highlighting the need for careful dosage regulation in potential therapeutic applications.
Mechanism of Action
Butyryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the µ-opioid receptors in the central nervous system, similar to other fentanyl analogs . This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic and sedative effects. The molecular targets involved in this mechanism include the µ-opioid receptors, which are G-protein-coupled receptors that mediate the effects of opioids .
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Structural Analogues of Butyryl Fentanyl
The compound belongs to the 4-anilidopiperidine class of opioids, characterized by a piperidine core substituted with an anilide group. Below is a comparative analysis with structurally similar compounds:
Key Observations :
- Deuterium Substitution: The deuterated phenyl ring in the target compound minimizes metabolic degradation by cytochrome P450 enzymes (e.g., CYP3A4), a common pathway for fentanyl analogs . This enhances its utility as a stable internal standard compared to non-deuterated butyryl fentanyl.
- Chain Length Differences : Compared to fentanyl-d5 (propanamide chain), the butanamide chain in the target compound may alter receptor binding affinity and metabolic pathways .
Metabolic Stability and Enzyme Interactions
- N-Dealkylation: Like fentanyl, butyryl fentanyl undergoes hepatic and intestinal metabolism via CYP3A4-mediated N-dealkylation to form norfentanyl analogs. Deuterated derivatives exhibit slower metabolic rates due to the kinetic isotope effect .
- Hydrolysis and Hydroxylation: Non-deuterated analogs (e.g., butyryl fentanyl) are susceptible to amide hydrolysis and hydroxylation, whereas deuterated versions show reduced secondary metabolite formation .
Analytical and Forensic Relevance
- Deuterated Standards: The target compound’s deuterium labeling prevents co-elution with non-deuterated analytes in mass spectrometry, ensuring accurate quantification in complex biological matrices .
- Regulatory Status: Unlike non-deuterated butyryl fentanyl (Schedule I), deuterated analogs are classified as research chemicals but require stringent handling due to structural similarity to controlled substances .
Biological Activity
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide, monohydrochloride is a synthetic compound that belongs to the class of opioids, specifically derivatives related to fentanyl. This compound is of interest due to its potential biological activity and pharmacological effects, particularly in pain management and opioid receptor interactions. In this article, we will explore its biological activity, including receptor binding affinities, pharmacological effects, and relevant case studies.
- Chemical Name : N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide, monohydrochloride
- CAS Number : 2747915-19-9
- Molecular Formula : C23H25D5N2O • HCl
- Molecular Weight : 285.44 g/mol
Opioid Receptor Binding
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide is structurally related to fentanyl and exhibits significant binding affinity for the μ-opioid receptor (MOR). The binding affinity is critical as it determines the potency and efficacy of the compound in eliciting analgesic effects.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide | μ-opioid receptor | Data not specified |
| Fentanyl | μ-opioid receptor | 0.0279 nM |
| Morphine | μ-opioid receptor | 0.192 nM |
The literature indicates that compounds in the fentanyl series generally have high selectivity for the μ-opioid receptor while showing lower affinity for δ and κ receptors . This selectivity profile is crucial for minimizing side effects often associated with non-selective opioid agonists.
Pharmacological Effects
The pharmacological profile of N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide suggests potential applications in pain management. Preliminary studies indicate that similar compounds exhibit potent analgesic effects comparable to morphine but with reduced side effects due to their selective action on opioid receptors .
Case Studies and Research Findings
Research on related compounds has provided insights into the biological activity of N-phenyl-d5 derivatives. For instance, studies on fentanyl analogs have demonstrated their effectiveness in animal models for pain relief and their potential for abuse due to high potency .
In a comparative study of various fentanyl analogs, it was found that modifications to the piperidine ring significantly influenced both potency and receptor selectivity. For example, changes in the phenethyl group can enhance binding affinity at the μ-opioid receptor while maintaining a favorable safety profile .
Anticonvulsant Activity
While primarily studied for its analgesic properties, some derivatives have also shown anticonvulsant activity. A study evaluating N-phenyl derivatives indicated that certain modifications could lead to increased efficacy in seizure models, suggesting a broader therapeutic potential beyond pain management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide, monohydrochloride?
- Methodology :
- Step 1 : React 1-(2-phenylethyl)piperidin-4-amine with deuterated N-phenylbutanamide precursors. Use sodium triacetoxyborohydride (STAB) as a reductive amination agent in dichloroethane under inert conditions to form the tertiary amine bond .
- Step 2 : Treat intermediates with propionyl chloride in basic conditions (e.g., triethylamine) to acylate the piperidine nitrogen .
- Step 3 : Purify via trituration with diethyl ether and isolate the hydrochloride salt using HCl gas or methanolic HCl .
Q. How is the compound characterized for purity and structural integrity in academic research?
- Analytical Workflow :
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity .
- NMR : ¹H/¹³C NMR to verify deuterium incorporation (absence of proton signals at phenyl-d5 positions) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 417.0 for C₂₄H₂₇D₅N₂O₂·HCl) .
Q. What receptor binding assays are appropriate to evaluate its pharmacological activity?
- Protocol :
- Target : μ-opioid receptor (MOR) binding affinity via competitive displacement assays using [³H]DAMGO or [³H]fentanyl .
- Cell Lines : CHO-K1 cells transfected with human MOR. Incubate with 0.1–100 nM compound for 1 hour at 25°C .
- Data Interpretation : Compare IC₅₀ values to fentanyl derivatives (e.g., butyrylfentanyl: IC₅₀ ~1.2 nM) to assess potency .
Q. What safety precautions are required during handling?
- Guidelines :
- Storage : Store at -20°C in airtight containers protected from light; avoid incompatible materials (strong oxidizers) .
- PPE : Wear nitrile gloves, lab coat, and eye protection. Use fume hood for powder handling due to respiratory toxicity risks (GHS Category 4 oral toxicity) .
Advanced Research Questions
Q. How does deuterium substitution (phenyl-d5) influence metabolic stability and pharmacokinetics?
- Study Design :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) to non-deuterated analogs .
- Key Findings : Deuteration reduces CYP450-mediated N-dealkylation (common in fentanyl analogs), increasing metabolic stability by 2–3 fold .
Q. What structural-activity relationship (SAR) trends are observed in piperidinyl anilide derivatives?
- SAR Insights :
- Piperidine Substitution : 4-Piperidinyl derivatives show higher MOR affinity than 3-substituted analogs due to optimal steric alignment .
- Acyl Chain Length : Butanamide (C4) derivatives exhibit balanced potency and metabolic stability vs. shorter (e.g., propanamide) or longer chains .
Q. What analytical challenges arise in quantifying trace impurities in deuterated analogs?
- Resolution Strategies :
- LC-MS/MS : Use deuterated internal standards (e.g., d5-fentanyl) to correct matrix effects in biological samples .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present (e.g., piperidine ring stereochemistry) .
Q. How can crystallography resolve discrepancies in reported molecular conformations?
- Case Study :
- Single-Crystal X-Ray Diffraction : Resolve piperidine chair vs. boat conformations. Compare with computational models (DFT) to validate torsion angles .
- Example : N-(4-methoxyphenyl) analogs crystallize in monoclinic P2₁/c space group, with dihedral angles of 85° between phenyl and piperidine planes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
